molecular formula C20H40O2 B1232225 Emulphor CAS No. 5353-25-3

Emulphor

Cat. No.: B1232225
CAS No.: 5353-25-3
M. Wt: 312.5 g/mol
InChI Key: KWVPFECTOKLOBL-KTKRTIGZSA-N
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Description

mulphor is a nonionic emulsifier, specifically a polyethoxylated vegetable oil, widely used in scientific research[]. It is employed to incorporate volatile organic compounds (VOCs) and other lipophilic compounds into aqueous solutions for biochemical, pharmacokinetic, and toxicological studies. Emulphor facilitates the formation of stable water-in-oil (W/O) and oil-in-water (O/W) emulsions, making it valuable in various industries, including pesticide, leather processing, and coatings[].

Mechanism of Action

Target of Action

Emulphor, chemically known as polyethoxylated vegetable oil, primarily acts on biological membranes. Its amphiphilic nature allows it to interact with lipid bilayers, facilitating the solubilization of lipophilic compounds and enhancing their bioavailability. This property is particularly useful in pharmacological applications where this compound serves as an emulsifier for various formulations, including those containing volatile organic compounds (this compound) and other lipophilic substances[][].

Mode of Action

This compound interacts with its target by inserting itself into lipid membranes, disrupting their integrity and promoting the formation of micelles. This process enhances the solubilization of hydrophobic drugs, allowing for improved absorption and distribution within biological systems. The mechanism involves the reduction of interfacial tension, which aids in the emulsification process and stabilizes the resulting formulations[][].

Result of Action

The action of this compound leads to several biological and chemical effects:

Enhanced Drug Delivery: By improving the solubility of lipophilic compounds, this compound significantly increases their bioavailability.

Pharmacokinetics Modulation: Studies have shown that this compound can alter the pharmacokinetics of various compounds, such as carbon tetrachloride, leading to changes in absorption rates and systemic exposure[][].

Stabilization of Formulations: It contributes to the stability of emulsions, preventing phase separation and ensuring uniform distribution of active ingredients.

Side Effects

While this compound is generally considered safe for use in pharmaceutical formulations, potential side effects may include:

Hepatotoxicity: In certain studies, this compound has been associated with increased liver toxicity when co-administered with hepatotoxic agents like carbon tetrachloride[].

Behavioral Effects: Some research indicates that this compound does not significantly affect locomotor activity in animal models at tested concentrations, suggesting a low risk for behavioral side effects[][].

Action Environment

The effectiveness of this compound can be influenced by various environmental factors:

Temperature: The solubilizing capacity of this compound may vary with temperature changes, affecting its emulsifying properties and the stability of formulations.

pH Levels: The interaction between this compound and its targets can be affected by the pH of the surrounding environment, which may alter its ionization state and overall effectiveness[].

Physical Properties

State

Emulphor, chemically known as polyethoxylated vegetable oil, is a liquid at standard temperature and pressure (STP). It is commonly used as an emulsifying agent in various formulations due to its liquid state, which facilitates the mixing of oil and water phases.

Color and Appearance

This compound typically appears as a clear to slightly yellowish liquid. It is generally transparent, lacking any significant turbidity, and has a smooth appearance. This clarity and smoothness contribute to its effectiveness as an emulsifier in pharmaceutical and cosmetic applications.

Density

The density of this compound is approximately 1.06 g/cm³ at room temperature. This density indicates that it is denser than water, which is essential for its role in emulsification processes where it interacts with both aqueous and oily phases.

Melting Point and Boiling Point

This compound does not have a specific melting point due to its liquid nature;  however, its boiling point is around 100 °C. This boiling point reflects its stability under typical processing conditions, making it suitable for various applications that require heat stability.

Solubility

This compound is highly soluble in water, which is one of its key properties as an emulsifier. It can also dissolve in other polar solvents, enhancing its utility in formulations that require the solubilization of lipophilic compounds.

Electrical Conductivity and Thermal Conductivity

This compound exhibits low electrical conductivity due to its non-ionic nature. Its thermal conductivity is also relatively low compared to metals but sufficient for its applications in thermal processes where heat transfer is required.

Refractive Index

The refractive index of this compound is approximately 1.46. This value indicates how light propagates through the liquid, which can be relevant in determining the clarity and purity of the emulsions it helps to form.

Chemical Properties

Chemical Reaction Type

Emulphor, chemically known as polyethoxylated vegetable oil, commonly participates in emulsification reactions. These reactions involve the formation of stable mixtures of oil and water phases, where this compound acts as a surfactant, reducing interfacial tension. It can also engage in hydrolysis and esterification reactions, particularly when interacting with other compounds in formulations.

Reactivity

This compound exhibits moderate reactivity with various substances:

Water: It is highly soluble in water, facilitating the formation of emulsions.

Acids and Bases: this compound is generally stable in acidic and basic environments;  however, extreme pH levels may lead to hydrolysis, affecting its emulsifying properties.

Oxygen: It shows low reactivity with oxygen under standard conditions, making it suitable for use in formulations without significant degradation.

Redox Property

This compound does not exhibit significant oxidizing or reducing properties. It functions primarily as a surfactant and emulsifier rather than a chemical reagent involved in redox reactions. Its stability in various environments suggests that it does not readily participate in electron transfer processes.

Acidity and Alkalinity

This compound is considered to be neutral to slightly alkaline. Its pH typically ranges from 6 to 8, depending on the formulation context. This property makes it compatible with a wide range of biological and chemical systems without causing irritation or destabilization.

Toxicity

The toxicity of this compound is generally low. Studies indicate that it is well-tolerated in biological systems when used at recommended concentrations. However, excessive doses may lead to mild irritation or adverse effects, particularly when combined with other toxic compounds such as carbon tetrachloride, where it has been shown to alter hepatotoxicity profiles [].

Biochemical Properties

Emulphor, also known as polyethoxylated vegetable oil and identified. This property allows it to facilitate the mixing of hydrophobic substances with aqueous solutions, which is crucial in various biochemical and pharmaceutical applications. This compound interacts with proteins and other biomolecules by altering the lipid bilayer structures, enhancing the solubility of lipophilic drugs, and stabilizing emulsions.

Interaction with Biomolecules

This compound's biochemical interactions include:

Proteins: It can affect protein folding and stability by modifying the local environment around hydrophobic regions, which may enhance or inhibit enzymatic activity depending on the concentration and context of use.

Membrane Lipids: By integrating into lipid bilayers, this compound can alter membrane fluidity and permeability, impacting cellular signaling pathways.

Cellular Effects

This compound has notable effects on cellular functions:

Cell Membrane Interaction: It can disrupt lipid membranes, leading to increased permeability. This property is beneficial for drug delivery systems where enhanced cellular uptake is desired.

Cell Viability: At appropriate concentrations, this compound is generally non-toxic;  however, excessive concentrations can lead to cytotoxic effects due to membrane destabilization.

Molecular Mechanism

The mechanism of action of this compound involves several molecular processes:

Surfactant Activity: this compound reduces surface tension at the oil-water interface, facilitating the formation of stable emulsions.

Micelle Formation: It promotes the formation of micelles that encapsulate hydrophobic compounds, enhancing their solubility in aqueous environments.

Membrane Interaction: By integrating into cellular membranes, this compound alters membrane properties, which can influence signal transduction pathways and cellular responses.

Time Effect

The effects of this compound can change over time based on several factors:

Concentration: The impact on cellular functions and biochemical reactions may vary with different concentrations;  lower concentrations may promote cell viability while higher concentrations could induce toxicity.

Duration of Exposure: Prolonged exposure to this compound can lead to cumulative effects on cell membranes, potentially resulting in altered cell function or death.

Scientific Research Applications

Emulsification in Pharmaceutical Formulations

Emulphor is widely utilized as an emulsifying agent in pharmaceutical formulations, particularly for enhancing the bioavailability of lipophilic drugs. By forming stable emulsions, it facilitates the delivery of active pharmaceutical ingredients that are otherwise poorly soluble in aqueous environments. Research indicates that this compound-based emulsions do not significantly alter the pharmacokinetics of drugs like carbon tetrachloride, making it suitable for studies involving volatile organic compounds (this compound) in drinking water[]. This application is crucial for developing effective oral drug delivery systems.

Emulsion Polymerization

In industrial applications, this compound serves as a key component in the emulsion polymerization of various monomers, including acrylic acid esters and styrene. Its high-molar-mass ether sulfate structure allows it to stabilize polymer emulsions, resulting in the production of high-quality polymers with controlled particle sizes. This property is essential for creating materials with specific mechanical and chemical properties, making this compound valuable in the production of coatings, adhesives, and other polymer-based products[].

Environmental Remediation

This compound has been investigated for its potential role in environmental remediation, particularly in the solubilization of hydrophobic pollutants. Its ability to form stable emulsions can aid in the extraction and removal of contaminants from soil and water systems. Studies have shown that using this compound can enhance the bioavailability of certain pollutants, facilitating their degradation by microbial processes. This application highlights its importance in environmental science and pollution management.

Cosmetic Formulations

In cosmetics, this compound is employed as an emulsifier and surfactant to improve the texture and stability of creams and lotions. Its ability to create stable oil-in-water emulsions allows for a smooth application and enhanced skin feel. Additionally, this compound can help incorporate active ingredients into cosmetic formulations, ensuring even distribution and effectiveness. This application underscores its versatility beyond pharmaceutical use[].

Drug Delivery Systems

This compound plays a significant role in advanced drug delivery systems, particularly in targeted therapies where controlled release is essential. By modifying the release profiles of drugs through emulsion formulations, this compound can enhance therapeutic efficacy while minimizing side effects. Research into its use in nanocarriers for drug delivery continues to expand, offering promising avenues for improving treatment outcomes in various diseases.

Biochemical Assays

In biochemical research, this compound is utilized as a reagent in various assays due to its surfactant properties. It can facilitate the solubilization of membrane proteins and other hydrophobic biomolecules, enabling better analysis and characterization. This application is particularly relevant in studies involving enzyme activity and protein interactions, where solubility can significantly impact experimental results.

Food Industry Applications

This compound is also being explored within the food industry as an emulsifying agent to improve the stability and texture of food products. Its ability to create stable emulsions can enhance the mouthfeel and overall quality of products such as dressings, sauces, and dairy items. Research into its safety and functionality continues to support its use in food formulations.

Laboratory Research

In laboratory settings, this compound is frequently used as a standard emulsifier in various experimental protocols involving emulsion formation and stability testing. Its predictable behavior allows researchers to study fundamental principles of emulsification and surfactant chemistry, contributing valuable insights into formulation science across multiple disciplines[].

Related Small Molecules

Goserelin acetate,Physalin A,IMG-7289 ditosylate,TT01001,trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one,Benidipine hydrochloride,Calpeptin,Unii-yjz71tro1X,Ganglioside GD3 Sodium Salt,(D-Leu6,pro-nhet9)-lhrh (4-9),n-Propyl 4-Hydroxybenzoate--d4,TDP665759,Tebuconazole,Lappaol F,6-(2-(9h-Carbazol-9-yl)ethyl)-2,2-dimethyl-2h-chromene-8-carbaldehyde,Dinaciclib,Ecteinascidin 770,Linzagolix choline,AT9283 ,Staurosporine

  

Properties

IUPAC Name

2-[(Z)-octadec-9-enoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h9-10,21H,2-8,11-20H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVPFECTOKLOBL-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858839
Record name 2-[(9Z)-9-Octadecen-1-yloxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5353-25-3
Record name 2-(9-Octadecenyloxy)ethanol (Z)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005353253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(9Z)-9-Octadecen-1-yloxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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